N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
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Description
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, also known as FPBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
- Anti-Inflammatory and Analgesic Properties : Some derivatives of this compound have demonstrated anti-inflammatory and analgesic activities . Researchers explore its potential as a novel drug candidate for pain management and inflammation-related conditions.
- Metabolite of Niaparazine : N-(4-fluorophenyl)piperazine is a major metabolite of niaparazine, a sedative and hypnotic drug . Understanding its metabolic pathways and interactions can aid drug design and safety assessments.
- Crystal Structures of Salts : The crystal structures of salts formed by reactions between N-(4-fluorophenyl)piperazine and aromatic acids have been studied . These investigations provide insights into hydrogen bonding patterns, molecular assembly, and supramolecular interactions.
- Bactericidal Effects : Derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position exhibit stronger bactericidal effects against Gram-negative species . This finding suggests potential applications in antimicrobial research.
- Electronic Delocalization : The anion in 4-(4-fluorophenyl)piperazin-1-ium 2,4,6-trinitrophenolate shows evidence of extensive electronic delocalization from the phenolate oxygen atom into the adjacent ring . Researchers investigate its electronic properties for potential use in materials science.
- Diverse Synthesis Routes : Researchers have explored various methods for synthesizing piperazines, including cyclization, Ugi reactions, and photocatalytic synthesis . Investigating the reactivity of this compound contributes to the development of efficient synthetic routes.
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Crystallography and Supramolecular Chemistry
Antibacterial Activity
Materials Science and Electronic Properties
Synthetic Methods and Reaction Pathways
properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-16-6-8-17(9-7-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19(27)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSJFIIAHXUMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide |
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